Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate
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Overview
Description
Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is an organic compound with the molecular formula C16H13IO5 It is a derivative of benzoic acid and is characterized by the presence of an iodine atom and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate typically involves the following steps:
Iodination: The introduction of the iodine atom into the benzoic acid derivative is achieved through electrophilic iodination. This step often uses iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2).
Esterification: The carboxylic acid group of the benzoic acid derivative is esterified using methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.
Phenoxy Substitution: The methoxycarbonyl group is introduced through a nucleophilic aromatic substitution reaction, where the phenol derivative reacts with the iodinated benzoic acid ester in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinones or reduction reactions to form hydroquinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Ester Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines.
Hydrolysis Products: Benzoic acid derivatives and methanol.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Scientific Research Applications
Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs and diagnostic agents.
Industry: Utilized in the production of materials for organic electronics and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and methoxycarbonyl group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Methyl 5-iodo-2-methoxybenzoate: Similar structure but lacks the phenoxy group.
Methyl 5-bromo-2-(2-(methoxycarbonyl)phenoxy)benzoate: Similar structure with bromine instead of iodine.
Methyl 5-chloro-2-(2-(methoxycarbonyl)phenoxy)benzoate: Similar structure with chlorine instead of iodine.
Uniqueness: Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its bromine and chlorine analogs. The phenoxy group also contributes to its unique chemical properties and applications.
Properties
IUPAC Name |
methyl 5-iodo-2-(2-methoxycarbonylphenoxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IO5/c1-20-15(18)11-5-3-4-6-13(11)22-14-8-7-10(17)9-12(14)16(19)21-2/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFMPAVNFWOMSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=C(C=C(C=C2)I)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735137 |
Source
|
Record name | Methyl 5-iodo-2-[2-(methoxycarbonyl)phenoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269461-73-5 |
Source
|
Record name | Methyl 5-iodo-2-[2-(methoxycarbonyl)phenoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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